Decahydro-2,7-naphthyridin-1-one
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Overview
Description
Decahydro-2,7-naphthyridin-1-one is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-2,7-naphthyridin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis are some of the methods employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Decahydro-2,7-naphthyridin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of decahydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit certain enzymes or receptors involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Decahydro-2,7-naphthyridin-1-one can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds have a similar fused-ring structure but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: These compounds also have a fused-ring structure with nitrogen atoms in different positions.
1,6-Naphthyridines: These compounds are known for their diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFJWIYTRNMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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